Cas no 595-29-9 (3-Oxabicyclo[3.2.1]octane-2,4-dione,1,8,8-trimethyl-, (1R,5S)-)
595-29-9 structure
Product Name:3-Oxabicyclo[3.2.1]octane-2,4-dione,1,8,8-trimethyl-, (1R,5S)-
CAS No:595-29-9
MF:C10H14O3
MW:182.216363430023
CID:368768
PubChem ID:11458052
Update Time:2025-04-19
3-Oxabicyclo[3.2.1]octane-2,4-dione,1,8,8-trimethyl-, (1R,5S)- Chemical and Physical Properties
Names and Identifiers
-
- 3-Oxabicyclo[3.2.1]octane-2,4-dione,1,8,8-trimethyl-, (1R,5S)-
- (1R,3S)-(-)-CAMPHORIC ANHYDRIDE
- CAMPHORACIDANHYDRIDE
- Camphersaureanhydrid
- (+)-CAMPHOR ANHYDRIDE
- NSC-80512
- XFF6HSW3UZ
- SCHEMBL13946305
- NSC 80512
- (1R,5S)-1,8,8-TRIMETHYL-3-OXABICYCLO(3.2.1)OCTANE-2,4-DIONE
- (R/S)-1,8,8-Trimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione
- Camphoric anhydride, (1R,5S)-
- DTXSID101188070
- EINECS 209-860-3
- AKOS006281174
- dl-Camphoric anhydride
- 595-29-9
- (1r)-1,8,8-trimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione
- 1,3-CYCLOPENTANEDICARBOXYLIC ANHYDRIDE, 1,2,2-TRIMETHYL-, (-)-
- (1R,5S)-1,8,8-Trimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione
- 3-OXABICYCLO(3.2.1)OCTANE-2,4-DIONE, 1,8,8-TRIMETHYL-, (1R,5S)-
- UNII-XFF6HSW3UZ
- (1R)-1,8,8-Trimethyl-3-oxabicyclo(3.2.1)octane-2,4-dione
-
- MDL: MFCD00067307
- Inchi: 1S/C10H14O3/c1-9(2)6-4-5-10(9,3)8(12)13-7(6)11/h6H,4-5H2,1-3H3/t6-,10+/m1/s1
- InChI Key: VFZDNKRDYPTSTP-LDWIPMOCSA-N
- SMILES: O1C([C@H]2CC[C@](C1=O)(C)C2(C)C)=O
Computed Properties
- Exact Mass: 182.09400
- Monoisotopic Mass: 182.094294304g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 293
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 43.4Ų
Experimental Properties
- Melting Point: 223°C (dec.)
- PSA: 43.37000
- LogP: 1.51230
- Sensitiveness: Moisture Sensitive
3-Oxabicyclo[3.2.1]octane-2,4-dione,1,8,8-trimethyl-, (1R,5S)- Security Information
- Hazard Category Code: 36/37/38
- Safety Instruction: S26; S36/37/39
- Risk Phrases:R36/37/38
3-Oxabicyclo[3.2.1]octane-2,4-dione,1,8,8-trimethyl-, (1R,5S)- Related Literature
-
Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
-
Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
-
Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
-
Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
-
Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
595-29-9 (3-Oxabicyclo[3.2.1]octane-2,4-dione,1,8,8-trimethyl-, (1R,5S)-) Related Products
- 2938-48-9(2,2-Dimethylglutaric anhydride)
- 595-30-2(DL-Camphoric anhydride)
- 5662-95-3(8-Oxaspiro[4.5]decane-7,9-dione)
- 76-32-4(DL-Camphoric anhydride)
- 4160-82-1(3,3-Dimethylglutaric anhydride)
- 34666-17-6(Ethyl 2,2-diethylbutyrate)
- 67911-21-1(6,6-Dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione)
- 25550-51-0(Methylhexahydroisobenzofuran-1,3-Dione)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
Recommended suppliers
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
CN Supplier
Reagent
NewCan Biotech Limited
Gold Member
CN Supplier
Reagent
Hunan Well Medicine Synthesis Technology Co., Ltd.
Gold Member
CN Supplier
Reagent
Yunnanjiuzhen
Gold Member
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
Gold Member
CN Supplier
Bulk